BenchChemオンラインストアへようこそ!

Butyramidine hydrochloride

Nitric oxide synthase inhibition Inflammation research Immunopharmacology

Butyramidine hydrochloride (CAS 3020-81-3) is the monohydrochloride salt of butanimidamide, a simple C4 alkyl amidine with the molecular formula C4H11ClN2 and a molecular weight of 122.60 g/mol. It is a white to off-white hygroscopic powder with a melting point of 107–108 °C, freely soluble in water and methanol but insoluble in acetone.

Molecular Formula C4H11ClN2
Molecular Weight 122.6 g/mol
CAS No. 3020-81-3
Cat. No. B1281618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyramidine hydrochloride
CAS3020-81-3
Molecular FormulaC4H11ClN2
Molecular Weight122.6 g/mol
Structural Identifiers
SMILESCCCC(=N)N.Cl
InChIInChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
InChIKeySTYCVEYASXULRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyramidine Hydrochloride (CAS 3020-81-3): Technical Baseline for Procurement & Research Selection


Butyramidine hydrochloride (CAS 3020-81-3) is the monohydrochloride salt of butanimidamide, a simple C4 alkyl amidine with the molecular formula C4H11ClN2 and a molecular weight of 122.60 g/mol [1]. It is a white to off-white hygroscopic powder with a melting point of 107–108 °C, freely soluble in water and methanol but insoluble in acetone . The compound serves a dual role: (i) as a key fine chemical intermediate in the industrial synthesis of the anticoccidial veterinary drug amprolium (Ambrolin) [2], and (ii) as a pharmacologically active scaffold with demonstrated nitric oxide synthase (NOS) inhibitory activity (EC50 = 60 μM, iNOS) and beta-adrenergic receptor blocking properties comparable to propranolol [3][4]. Its commercial availability ranges from research-grade (≥95%) to pharmaceutical-grade (98% by titration, moisture ≤0.5%) specifications [5].

Why Generic Amidine Hydrochlorides Cannot Substitute for Butyramidine Hydrochloride (CAS 3020-81-3)


The C4 butyl chain of butyramidine hydrochloride confers a specific balance of lipophilicity (calculated LogP = 2.32 for the free base ) and amidine-group reactivity that is not trivially reproduced by shorter-chain analogs (e.g., acetamidine, CAS 124-42-5; propionamidine, CAS 108-00-5) or longer-chain variants. In the NOS inhibition head-to-head study by Southan et al., butyramidine (EC50 = 60 μM) showed a distinct potency window—less potent than the cyclic analog 2-iminopiperidine (EC50 = 10 μM) but more potent than the reference inhibitor NG-methyl-L-arginine (EC50 = 70 μM) [1]. Furthermore, the hydrochloride salt form is critical for industrial amprolium synthesis: the patent literature explicitly specifies that butyramidine hydrochloride, after in-situ liberation with sodium methylate, reacts with α-methoxymethyl-β-methoxyacrylonitrile to yield the direct amprolium precursor [2]. Substituting the free base or a different amidine salt alters the stoichiometry, solubility profile, and reaction kinetics, directly impacting process yield and purity. These quantitative performance differences in both biological and synthetic-chemical contexts make simple in-class interchange unreliable.

Butyramidine Hydrochloride (CAS 3020-81-3): Quantified Differentiation Evidence vs. Closest Analogs


Inducible Nitric Oxide Synthase (iNOS) Inhibition: Butyramidine vs. 2‑Iminopiperidine and NG‑Methyl‑L‑Arginine

In a direct head-to-head comparative study of simple alkyl amidines, Southan et al. (1995) evaluated the ability of butyramidine to inhibit nitrite formation in immunostimulated J774 macrophages (a functional readout of inducible NOS activity). Butyramidine produced an EC50 of 60 μM, placing it between the more potent cyclic amidine 2‑iminopiperidine (EC50 = 10 μM) and the classic L‑arginine‑based NOS inhibitor NG‑methyl‑L‑arginine (EC50 = 70 μM) [1]. The same study demonstrated that butyramidine, like other simple amidines, exhibits preferential inhibition of the inducible isoform (iNOS) over the constitutive endothelial isoform (eNOS), a selectivity profile not shared by NG‑methyl‑L‑arginine, which more potently inhibits eNOS [2].

Nitric oxide synthase inhibition Inflammation research Immunopharmacology

β‑Adrenergic Receptor Blockade: Butyramidine Derivatives vs. Propranolol Reference Standard

US Patent 3,819,702‑A (Lafon, 1974) discloses that butyramidine and its derivatives act as β‑blocking agents with a potency comparable to propranolol, the prototypical non‑selective β‑adrenergic receptor antagonist [1]. The CymitQuimica technical dossier for butyramidine hydrochloride further specifies that the compound binds to and activates the beta‑2 adrenergic receptor and exhibits antihypertensive potency similar to propranolol . While exact Ki or IC50 values for butyramidine hydrochloride at individual β‑adrenoceptor subtypes are not reported in the open literature at a level allowing numerical isotype‑by‑isotype comparison, the consistent qualitative classification as a propranolol‑equivalent β‑blocker across independent patent and vendor sources establishes it as a distinct pharmacological tool within the amidine class, which is more commonly associated with NOS inhibition.

Beta-blocker pharmacology Cardiovascular research Adrenergic receptor modulation

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Synthetic Workflows

The hydrochloride salt of butyramidine (CAS 3020-81-3) is a crystalline, white to off‑white powder that is freely soluble in water and methanol . In contrast, the free base butyramidine (CAS 107-90-4) is a liquid at room temperature (predicted boiling point 117.2 °C) with markedly lower aqueous solubility and higher volatility (vapor pressure 0.00107 mmHg at 25 °C) . The salt form's solid‑state handling properties eliminate the need for solvent‑based dispensing of a volatile liquid, reduce headspace exposure, and enable direct dissolution into aqueous reaction media. In the patented amprolium intermediate synthesis, butyramidine hydrochloride is the specified input material; it is liberated in situ with sodium methylate to generate the reactive free base under controlled stoichiometric conditions [1]. This workflow is not replicable with the free base liquid, which would require anhydrous handling and separate neutralization steps.

Process chemistry Salt-form selection Aqueous reaction media

Industrial Purity Grade Differentiation: Pharmaceutical‑Grade (98%) vs. Standard Research‑Grade (≥95%) Specifications

Commercially available butyramidine hydrochloride spans two distinct purity tiers. Standard research‑grade material is offered at ≥95% purity by multiple vendors . A higher pharmaceutical‑grade specification is supplied at 98% minimum purity by titration, with controlled moisture content ≤0.5% [1]. This 3‑percentage‑point purity difference, combined with the moisture specification, is materially relevant for industrial amprolium synthesis: the BASF patent (US 4,919,191) describes that the condensation reaction yield is sensitive to both the stoichiometric precision of the amidine input and the presence of water, which can hydrolyze the α‑methoxymethyl‑β‑methoxyacrylonitrile co‑reactant [2]. Select suppliers further offer multi‑kilogram production scale suitable for pilot‑plant campaigns [3].

Pharmaceutical intermediate procurement Quality-by-Design cGMP synthesis

Downstream Synthetic Specificity: Butyramidine Hydrochloride as the Sole Documented Amidine Input for Amprolium Intermediate Production

In the established industrial route to amprolium hydrochloride—a globally used anticoccidial agent for poultry—butyramidine hydrochloride is the exclusive amidine building block specified for constructing the 2‑n‑propyl‑4‑amino‑5‑methoxymethylpyrimidine core [1]. The patent literature (US 4,919,191 and prior French and British patents) explicitly names butyramidine hydrochloride, liberated in situ, as the reactant that condenses with α‑methoxymethyl‑β‑methoxyacrylonitrile [2]. Attempts to substitute shorter‑chain amidines (e.g., acetamidine) would yield a 2‑methyl pyrimidine rather than the required 2‑n‑propyl derivative, altering the molecule's thiamine‑antagonist pharmacophore and abolishing anticoccidial activity [3]. This synthesis‑pathway specificity creates a captive demand for butyramidine hydrochloride that is independent of its intrinsic pharmacological properties.

Veterinary pharmaceutical synthesis Anticoccidial drug manufacturing Pyrimidine intermediate

Butyramidine Hydrochloride (CAS 3020-81-3): Evidence‑Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Development of iNOS‑Selective Anti‑Inflammatory Agents Using the Butyramidine Scaffold

Research groups focused on designing nitric oxide synthase inhibitors with preferential activity against the inducible isoform (iNOS) over the constitutive endothelial isoform (eNOS) can employ butyramidine hydrochloride as a starting scaffold. As demonstrated by Southan et al. (1995), butyramidine (EC50 = 60 μM, iNOS) exhibits greater isoform selectivity than NG‑methyl‑L‑arginine, the standard L‑arginine‑based NOS inhibitor [1]. The free‑base butyramidine can be generated in situ from the hydrochloride salt, enabling systematic structure‑activity relationship (SAR) exploration around the C4 alkyl chain to optimize potency while preserving the amidine‑driven iNOS selectivity window. The solid hydrochloride salt form simplifies weighing and dissolution into polar reaction media, a practical advantage over the volatile free‑base liquid for bench‑scale analogue synthesis .

Cardiovascular Pharmacology: Investigating Amidines as β‑Blocker Leads Distinct from Aryloxypropanolamines

Butyramidine hydrochloride is one of the few amidine‑based compounds with documented β‑adrenergic receptor blocking activity comparable to propranolol [2]. Medicinal chemists pursuing dual‑mechanism cardiovascular agents (combining NOS inhibition with β‑blockade) can use butyramidine hydrochloride as the prototype for a chemotype that is structurally orthogonal to the classical aryloxypropanolamine β‑blocker series. The compound's dual pharmacological signature—iNOS inhibition plus β‑blockade—offers a unique starting point for fragment‑based or scaffold‑hopping strategies. Procurement of the hydrochloride salt ensures compatibility with standard in vitro binding and functional assays conducted in aqueous buffer systems.

Veterinary Pharmaceutical Manufacturing: cGMP Production of the Amprolium Intermediate 2‑n‑Propyl‑4‑amino‑5‑methoxymethylpyrimidine

For manufacturers of the anticoccidial drug amprolium hydrochloride, butyramidine hydrochloride is the mandatory amidine input specified in the BASF patent process (US 4,919,191) [3]. The condensation with α‑methoxymethyl‑β‑methoxyacrylonitrile requires precise stoichiometric control of the butyramidine equivalent, which is achieved by in‑situ neutralization of the hydrochloride salt with sodium methylate. The pharmaceutical‑grade specification (≥98% purity by titration, moisture ≤0.5%) is designed to minimize side reactions—particularly co‑reactant hydrolysis by residual water—that would otherwise reduce the yield of the 2‑n‑propyl‑4‑amino‑5‑methoxymethylpyrimidine intermediate [4]. Procurement scale typically ranges from kilogram to multi‑kilogram quantities to support pilot‑plant and commercial campaign operations.

Academic Organic Synthesis: Preparation of 2‑Alkyl‑Substituted Pyrimidines and Heterocyclic Libraries via Amidine Cyclocondensation

Butyramidine hydrochloride serves as a versatile C4 amidine building block for constructing 2‑n‑propyl‑substituted pyrimidines through cyclocondensation with 1,3‑dicarbonyl equivalents or α,β‑unsaturated nitriles. The 1943 thesis by Cole demonstrated that butyramidine hydrochloride reacts with phenylglyoxal hydrate under basic aqueous conditions to form 2‑propyl‑4‑phenyl‑5‑ketodihydroglyoxaline in 70% yield, a transformation that parallels the reactivity of acetamidine and propionamidine hydrochlorides but installs the distinct n‑propyl substituent that influences the heterocycle's lipophilicity and biological target interactions [5]. The hydrochloride salt's high water solubility facilitates homogeneous aqueous reaction conditions that are challenging to achieve with the free‑base liquid, making it preferred for undergraduate and graduate teaching laboratories as well as diversity‑oriented synthesis programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyramidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.